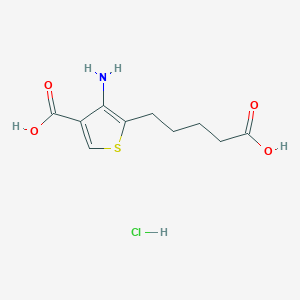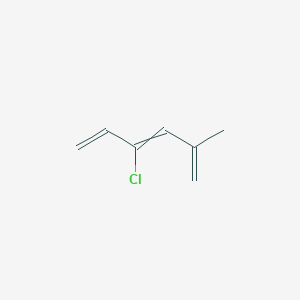
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with four phenylmethanone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for (Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, converting the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be further functionalized using halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of tetrahydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用机制
The mechanism of action of (Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can influence its behavior in biological systems and materials science applications. Additionally, the ketone groups can form hydrogen bonds and coordinate with metal ions, affecting its reactivity and functionality.
相似化合物的比较
Similar Compounds
(Naphthalene-2,3,6,7-tetrayl)tetrakis(trimethylsilane): Similar in structure but with trimethylsilane groups instead of phenylmethanone groups.
Pyrene-based compounds: Share a similar aromatic core but differ in the substituents attached to the core.
Uniqueness
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability.
属性
CAS 编号 |
59496-91-2 |
|---|---|
分子式 |
C38H24O4 |
分子量 |
544.6 g/mol |
IUPAC 名称 |
phenyl-(3,6,7-tribenzoylnaphthalen-2-yl)methanone |
InChI |
InChI=1S/C38H24O4/c39-35(25-13-5-1-6-14-25)31-21-29-23-33(37(41)27-17-9-3-10-18-27)34(38(42)28-19-11-4-12-20-28)24-30(29)22-32(31)36(40)26-15-7-2-8-16-26/h1-24H |
InChI 键 |
RLKKNKIOVCTGRE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC(=C(C=C3C=C2C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
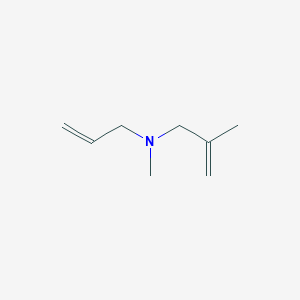
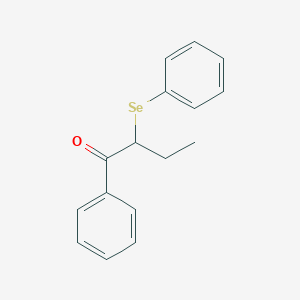

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
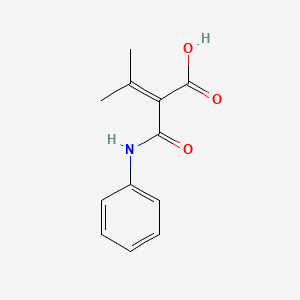
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)

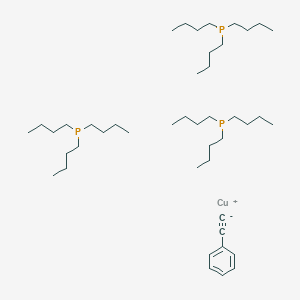
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)

